molecular formula C7H12Cl2N4O2 B6191802 (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 2648901-75-9

(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No. B6191802
CAS RN: 2648901-75-9
M. Wt: 255.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-2-carboxylic acid dihydrochloride (TPCA-DHCl), is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 281.73 g/mol and a melting point of 135-140°C. TPCA-DHCl is a synthetic compound that can be used in laboratory experiments to study the effects of various biochemical and physiological processes.

Scientific Research Applications

TPCA-DHCl is widely used in scientific research for a variety of applications. It has been used to study the effects of various biochemical and physiological processes, such as enzyme activity, receptor binding, and membrane transport. It has also been used to study the effects of various drugs on the body, including pain medications, antibiotics, and anti-cancer drugs. Additionally, TPCA-DHCl has been used to study the effects of various environmental agents, such as heavy metals, pesticides, and air pollutants.

Mechanism of Action

TPCA-DHCl acts as an inhibitor of several enzymes and receptors. It binds to the active site of enzymes and receptors, preventing them from binding to their natural substrates. This inhibition can have a variety of effects on the body, depending on the enzyme or receptor that is being inhibited. For example, TPCA-DHCl can inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle contractions, increased heart rate, and increased alertness.
Biochemical and Physiological Effects
TPCA-DHCl has been studied for its effects on a variety of biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle contractions, increased heart rate, and increased alertness. Additionally, TPCA-DHCl has been shown to inhibit the enzyme cyclooxygenase-2, resulting in decreased levels of inflammatory mediators in the body. This can lead to decreased inflammation and pain.

Advantages and Limitations for Lab Experiments

TPCA-DHCl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable at room temperature and has a relatively high solubility in a variety of solvents. However, TPCA-DHCl also has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. Additionally, it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for research involving TPCA-DHCl. One potential area of research is the development of new synthesis methods for the compound. Additionally, research could be conducted to further understand the mechanism of action of TPCA-DHCl and its effects on various biochemical and physiological processes. Furthermore, research could be conducted to explore the potential therapeutic applications of TPCA-DHCl, such as its potential use as an anti-inflammatory agent or as an analgesic. Finally, research could be conducted to explore the potential toxicity of TPCA-DHCl and its potential for adverse side effects.

Synthesis Methods

TPCA-DHCl can be synthesized by a variety of methods. The most common method involves the reaction of pyrrolidine-2-carboxylic acid dihydrochloride with 1H-1,2,3-triazole in the presence of a base catalyst, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out in a solvent, such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction is typically completed within 1-2 hours at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a coupling reaction to attach the pyrrolidine-2-carboxylic acid moiety. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-bromo-1-ethylpyrrolidine", "sodium azide", "copper sulfate", "sodium ascorbate", "propargyl alcohol", "triethylamine", "ethyl chloroformate", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 1-ethyl-2-azidopyrrolidine by reacting 2-bromo-1-ethylpyrrolidine with sodium azide in the presence of copper sulfate and sodium ascorbate.", "Step 2: Synthesis of propargyl 2-chloroacetate by reacting propargyl alcohol with ethyl chloroformate in the presence of triethylamine.", "Step 3: CuAAC reaction to form the triazole ring by reacting 1-ethyl-2-azidopyrrolidine with propargyl 2-chloroacetate in the presence of copper sulfate and sodium ascorbate.", "Step 4: Coupling reaction to attach the pyrrolidine-2-carboxylic acid moiety by reacting the triazole intermediate with pyrrolidine-2-carboxylic acid in the presence of triethylamine.", "Step 5: Formation of the dihydrochloride salt by treating the product with hydrochloric acid in diethyl ether.", "Step 6: Isolation of the product by filtration and washing with water." ] }

CAS RN

2648901-75-9

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.